molecular formula C14H15N3O3S B2674383 (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1021206-44-9

(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Katalognummer: B2674383
CAS-Nummer: 1021206-44-9
Molekulargewicht: 305.35
InChI-Schlüssel: OATJBYAWWWSNPH-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide (CAS 1021206-44-9) is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35 g/mol . It belongs to a class of pyridazinone-based sulfonamides, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound is of significant interest in early-stage drug discovery. Its structure is related to a series of small molecules that have been identified as first-in-class inhibitors of the protein-protein interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins (SAPs) . Research indicates that compounds in this series bind to the PRMT5-PBM (PRMT5 Binding Motif) interface, directly inhibiting the binding of SAPs. Notably, the mechanism of action involves the formation of a covalent bond between a halogenated pyridazinone group and a specific cysteine residue (Cys278) on PRMT5 . Inhibiting this interaction disrupts PRMT5-RIOK1 complexes and reduces substrate methylation, presenting a novel strategy for targeting MTAP-deleted cancers, a common genomic aberration in certain aggressive malignancies . The compound is intended for research purposes to further explore this mechanism and its biological consequences. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

(Z)-N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-14-7-4-9-15-17(14)11-10-16-21(19,20)12-8-13-5-2-1-3-6-13/h1-9,12,16H,10-11H2/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATJBYAWWWSNPH-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-oxopyridazin-1(6H)-yl derivatives with ethylating agents to form the intermediate, which is then reacted with phenylethenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

The biological activity of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide has been predicted based on its structural characteristics. Compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antibacterial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth.
  • Anticancer Potential : Preliminary studies indicate that the compound may have tumor growth inhibition properties.
  • Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntibacterialEffective against various bacterial strains
AnticancerSignificant reduction in tumor size in models
Anti-inflammatoryReduced inflammatory markers in cell lines

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide resulted in a significant reduction in tumor size compared to control groups. This suggests potential utility as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies indicated that the compound effectively reduced TNF-alpha and IL-6 production in macrophage cell lines, showcasing its anti-inflammatory properties. The following table summarizes these findings:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Wirkmechanismus

The mechanism of action of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is facilitated by the sulfonamide group, which can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related sulfonamide-pyridazinone hybrids are compared based on synthesis, substituents, and reported properties:

Compound Name Core Structure Substituents/Modifications Key Synthetic Steps HRMS Data (M+Na)+ Reference
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide Pyridazinone + sulfonamide Ethyl linker, (Z)-phenylethenesulfonamide Not fully detailed in provided evidence Not available
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone + sulfonamide Benzyloxy at C3, benzene-sulfonamide Benzyl bromide + K₂CO₃ in DMF at 5°C for 3h Calcd: 290.020598; Found: 290.020620
6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)hexane-1-sulfonamide (17) Hexane-sulfonamide Cyclohexylmethoxy, fluoroethyl, cyano-guanidine Multi-step alkylation/condensation reactions Not provided

Key Observations:

Synthetic Routes: Compound 5a is synthesized via nucleophilic substitution using benzyl bromide derivatives under mild conditions (5°C, DMF), ensuring minimal decomposition of the pyridazinone core . In contrast, compound 17 involves complex alkylation and guanidine formation steps, reflecting the challenges of introducing fluorinated and bulky substituents .

Linker Flexibility: The ethyl spacer in the target compound balances rigidity and flexibility, while 17 employs a longer hexane chain to accommodate multiple substituents.

Spectroscopic Characterization :

  • HRMS data for 5a (m/z 290.020620) confirm successful synthesis with high precision (<5 ppm error) . Similar data for the target compound are absent in the provided evidence, highlighting a gap in published analytical validation.

Research Findings and Limitations

  • Thermodynamic Stability: The (Z)-configuration of the target compound’s ethenesulfonamide group likely imposes steric constraints that could affect binding kinetics compared to non-stereospecific analogues like 5a.

Biologische Aktivität

(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 304.37 g/mol
  • IUPAC Name : (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Antioxidant Properties

Research indicates that compounds similar to (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide exhibit significant antioxidant activities. These activities are often assessed through various assays, including the CUPRAC (cupric ion reducing antioxidant capacity) assay, which measures the ability to scavenge free radicals and reduce oxidative stress in biological systems .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Studies have focused on its effects on various enzymes, including cholinesterases and glucosidases. Such inhibition is crucial for therapeutic applications in conditions like diabetes and neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance, derivatives of pyridazine have been tested against pancreatic cancer cell lines (PANC-1), demonstrating strong cytotoxic effects and induction of apoptosis through specific signaling pathways. These findings suggest that (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide may also possess similar anticancer properties .

Study 1: Antioxidant and Enzyme Inhibitory Effects

A recent study evaluated the antioxidant capabilities of a compound structurally related to (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide. The results indicated significant free radical scavenging activity and effective inhibition of glucosidase, which is vital for managing blood glucose levels in diabetic patients .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of a pyridazine derivative. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent. The study utilized molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression .

Summary of Research Findings

Activity Result Reference
Antioxidant ActivitySignificant free radical scavenging
Enzyme InhibitionInhibition of glucosidase
Anticancer ActivityInduction of apoptosis in PANC-1 cells

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide?

  • Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example, analogous (E)-isomers of sulfonamides are synthesized by condensing sulfamoyl acetates with aldehydes under reflux conditions in ethanol, followed by acid quenching (e.g., acetic acid) to precipitate the product . For stereochemical control (Z-configuration), reaction parameters like temperature, solvent polarity, and catalysts (e.g., piperidine acetate) should be optimized to favor the desired isomer .
  • Key Data : Yield optimization (e.g., 49% for a related (E)-isomer) and characterization via ¹H NMR (e.g., δ 6.57–7.52 ppm for aromatic and olefinic protons) are critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • ¹H NMR : Resolve olefinic protons (δ ~6.5–7.5 ppm) to confirm Z/E configuration. For example, coupling constants (J = 15.3 Hz for trans olefins) distinguish isomers .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ observed vs. calculated) .
  • X-ray crystallography : Resolve stereochemistry if single crystals are obtainable .

Q. How should researchers handle this compound safely in the lab?

  • Guidelines : Follow standard sulfonamide safety protocols:

  • Avoid dust inhalation (S22) and skin/eye contact (S24/25) .
  • Use fume hoods and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can stereochemical purity of the (Z)-isomer be ensured during synthesis?

  • Methodology :

  • Chiral auxiliaries : Use enantioselective catalysts or templates to bias Z-configuration.
  • Chromatographic separation : Employ chiral HPLC or flash chromatography to isolate the Z-isomer.
  • Kinetic vs. thermodynamic control : Lower temperatures may favor kinetic products (Z-isomer), while higher temperatures favor thermodynamically stable E-isomers .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against pyridazine-linked targets (e.g., kinases or phosphatases) using fluorescence-based assays. Pyridazine derivatives are studied in diabetes research, suggesting relevance to metabolic enzymes .
  • Cellular assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) in cell lines .
    • Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., (E)-isomers or pyridazine analogs) to establish SAR .

Q. How can computational modeling aid in understanding its mechanism of action?

  • Methodology :

  • Molecular docking : Simulate binding to targets like COX-2 or PPARγ using software (AutoDock, Schrödinger).
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or stability .
    • Key Insight : Pyridazine rings often participate in π-π stacking or hydrogen bonding, critical for target engagement .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic vs. cellular assays).
  • Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., modifying the phenyl or pyridazine moieties) .
  • Meta-analysis : Compare datasets from peer-reviewed studies, prioritizing assays with validated positive controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.